molecular formula C20H15ClN2O2S B12943301 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide CAS No. 500870-88-2

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide

Cat. No.: B12943301
CAS No.: 500870-88-2
M. Wt: 382.9 g/mol
InChI Key: OZJQOZVKSQFMHF-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the indole ring, which is further connected to a benzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group reacts with the indole core in the presence of a palladium catalyst.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The benzenesulfonamide moiety can participate in coupling reactions, such as the formation of sulfonamide linkages with amines under mild conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Scientific Research Applications

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Research: The compound is used as a tool in biological studies to investigate the role of specific proteins and enzymes in cellular processes. It can act as an inhibitor or activator of certain pathways, providing insights into disease mechanisms.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. This helps in understanding the molecular basis of drug action and resistance.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells. The molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-(3-(4-chlorophenyl)-1H-indol-2-yl)benzenesulfonamide can be compared with other indole derivatives and sulfonamide compounds. Similar compounds include:

    4-(3-(4-bromophenyl)-1H-indol-2-yl)benzenesulfonamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    4-(3-(4-methylphenyl)-1H-indol-2-yl)benzenesulfonamide: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

    4-(3-(4-fluorophenyl)-1H-indol-2-yl)benzenesulfonamide: The fluorophenyl group can enhance the compound’s metabolic stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

500870-88-2

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-indol-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H15ClN2O2S/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)23-20(19)14-7-11-16(12-8-14)26(22,24)25/h1-12,23H,(H2,22,24,25)

InChI Key

OZJQOZVKSQFMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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